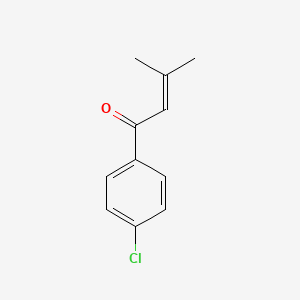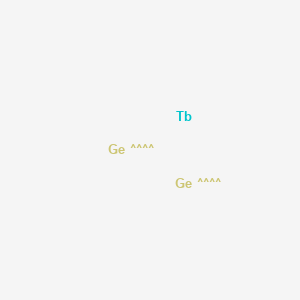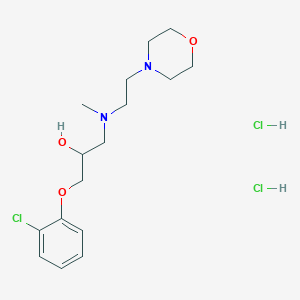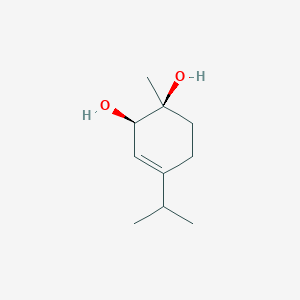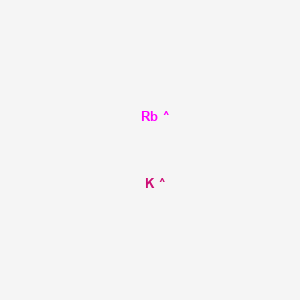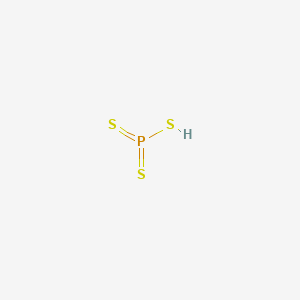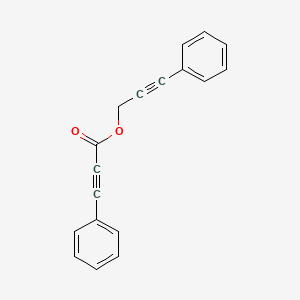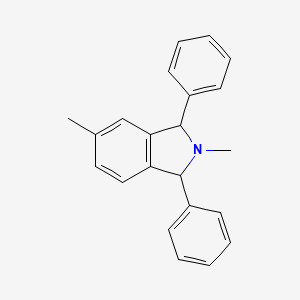
2,5-Dimethyl-1,3-diphenyl-2,3-dihydro-1H-isoindole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dimethyl-1,3-diphenyl-2,3-dihydro-1H-isoindole is an organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a fused ring system composed of a benzene ring and a pyrrole ring. This particular compound is characterized by the presence of two methyl groups and two phenyl groups attached to the isoindole core. It is a white to pale yellow crystalline solid and is known for its stability and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1,3-diphenyl-2,3-dihydro-1H-isoindole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2,5-dimethyl-1,3-diphenyl-1,3-dihydro-1H-isoindole with a suitable cyclizing agent can yield the desired compound. The reaction typically requires a solvent such as toluene or dichloromethane and is carried out at elevated temperatures, often in the range of 80-120°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of catalysts and controlled temperature and pressure, to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions
2,5-Dimethyl-1,3-diphenyl-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Isoindole derivatives with additional oxygen-containing functional groups.
Reduction: Reduced isoindole compounds with hydrogenated rings.
Substitution: Halogenated, nitrated, or sulfonated isoindole derivatives.
科学的研究の応用
2,5-Dimethyl-1,3-diphenyl-2,3-dihydro-1H-isoindole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its stability and unique chemical properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2,5-Dimethyl-1,3-diphenyl-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological activity. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole
- 1,3-Dimethyl-1H-imidazol-3-ium-2-yl
Uniqueness
2,5-Dimethyl-1,3-diphenyl-2,3-dihydro-1H-isoindole is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups. This combination of substituents imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it offers a balance of stability, reactivity, and biological activity .
特性
CAS番号 |
22948-71-6 |
|---|---|
分子式 |
C22H21N |
分子量 |
299.4 g/mol |
IUPAC名 |
2,5-dimethyl-1,3-diphenyl-1,3-dihydroisoindole |
InChI |
InChI=1S/C22H21N/c1-16-13-14-19-20(15-16)22(18-11-7-4-8-12-18)23(2)21(19)17-9-5-3-6-10-17/h3-15,21-22H,1-2H3 |
InChIキー |
WNNQPZRNHAHWAC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C(N(C2C3=CC=CC=C3)C)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



